Methyl 3-(chlorosulfonyl)-5-methylbenzoate Methyl 3-(chlorosulfonyl)-5-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 1154149-31-1
VCID: VC15882925
InChI: InChI=1S/C9H9ClO4S/c1-6-3-7(9(11)14-2)5-8(4-6)15(10,12)13/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68 g/mol

Methyl 3-(chlorosulfonyl)-5-methylbenzoate

CAS No.: 1154149-31-1

Cat. No.: VC15882925

Molecular Formula: C9H9ClO4S

Molecular Weight: 248.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(chlorosulfonyl)-5-methylbenzoate - 1154149-31-1

Specification

CAS No. 1154149-31-1
Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
IUPAC Name methyl 3-chlorosulfonyl-5-methylbenzoate
Standard InChI InChI=1S/C9H9ClO4S/c1-6-3-7(9(11)14-2)5-8(4-6)15(10,12)13/h3-5H,1-2H3
Standard InChI Key WFFAGYFOCLMGJV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC

Introduction

Structural and Molecular Properties

The compound’s IUPAC name, methyl 3-chlorosulfonyl-5-methylbenzoate, reflects its substitution pattern. Key structural identifiers include:

  • SMILES: CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC

  • InChIKey: WFFAGYFOCLMGJV-UHFFFAOYSA-N

The chlorosulfonyl group (SO2Cl-\text{SO}_2\text{Cl}) is highly electrophilic, making the compound reactive toward nucleophiles such as amines and alcohols. The methyl ester (COOCH3-\text{COOCH}_3) enhances solubility in organic solvents, while the meta-substituted methyl group influences steric and electronic properties .

Table 1: Predicted Collision Cross Sections (CCS) for Adducts

Adductm/zCCS (Ų)
[M+H]+248.99829150.4
[M+Na]+270.98023162.7
[M-H]-246.98373150.4
Data sourced from PubChem .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves chlorosulfonation of a methyl-substituted benzoic acid derivative. For example:

  • Chlorosulfonation: Treatment of methyl 5-methylbenzoate with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) introduces the chlorosulfonyl group. This exothermic reaction requires temperature control (0–5°C) to minimize side reactions .

  • Esterification: Alternatively, 3-(chlorosulfonyl)-5-methylbenzoic acid may be esterified using methanol in the presence of thionyl chloride (SOCl2\text{SOCl}_2) .

Table 2: Representative Synthesis Conditions

PrecursorReagentYield (%)Purity (%)
5-Methylbenzoic acidClSO3H\text{ClSO}_3\text{H}60–75≥95
3-Amino-5-methylbenzoateSOCl2/MeOH\text{SOCl}_2/\text{MeOH}50–65≥90

Industrial Scalability

Continuous-flow reactors are employed to optimize yield and safety, particularly for diazotization and chlorosulfonylation steps. For instance, a tandem tank reactor system achieved a throughput of 18.45 kg/h of diazonium salt solution in related syntheses .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorosulfonyl group undergoes reactions with:

  • Amines: Forming sulfonamides, key motifs in drug discovery (e.g., antimicrobial agents).

  • Alcohols: Producing sulfonate esters, used as surfactants or polymer additives .

Pharmaceutical Intermediates

While direct biological data for this compound is limited, structurally analogous sulfonyl chlorides are intermediates in:

  • Anticancer agents: Derivatives inhibit cell proliferation in lung (A549) and breast (MCF-7) cancer lines.

  • Antimicrobials: MIC values as low as 16 µg/mL against Pseudomonas aeruginosa.

Table 3: Comparative Reactivity of Benzoate Derivatives

CompoundCAS NumberKey Feature
Methyl 3-(chlorosulfonyl)-5-methylbenzoate1154149-31-15-Methyl, 3-SO₂Cl
Methyl 4-(chlorosulfonyl)-2-methylbenzoate372198-41-94-SO₂Cl, 2-Methyl
Methyl 2-(chlorosulfonyl)benzoate26638-43-72-SO₂Cl
ParameterValue
Storage Temperature2–8°C
UN NumberNot regulated
Hazard ClassCorrosive (Category 1B)

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